molecular formula C12H19N3S B13245406 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine

4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine

Cat. No.: B13245406
M. Wt: 237.37 g/mol
InChI Key: OKVZTVVHRZZSDY-UHFFFAOYSA-N
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Description

4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a pyrimidine derivative featuring a sulfur-containing thioether linkage (-S-) and a piperidine-substituted ethyl group. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound’s structural uniqueness lies in the combination of a sulfanyl group and a piperidine moiety, which may confer distinct physicochemical and pharmacological properties.

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

4-methyl-2-(2-piperidin-4-ylethylsulfanyl)pyrimidine

InChI

InChI=1S/C12H19N3S/c1-10-2-8-14-12(15-10)16-9-5-11-3-6-13-7-4-11/h2,8,11,13H,3-7,9H2,1H3

InChI Key

OKVZTVVHRZZSDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCCC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The methyl and sulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents.

    Biological Studies: It can be employed in studies to understand its interaction with biological targets.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Substituents

Key examples include:

Compound Name Substituents on Pyrimidine Ring Molecular Formula Molecular Weight Key Properties/Activities Reference
4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine Piperidine-1-sulfonylphenyl at C4 C₁₆H₂₁N₅O₂S 347.43 g/mol Enhanced polarity due to sulfonyl group; synthesized via enaminone-guanidine reaction
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl at C6, methyl at C4 C₁₀H₁₆N₄ 192.26 g/mol Pyrimidine core with planar crystal structure; potential in bioactive scaffolds
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine Chloro at C4, methylsulfonyl-piperidine at C2 C₁₁H₁₇ClN₄O₂S 312.80 g/mol Pharmaceutical intermediate; sulfonyl group may improve metabolic stability

Key Observations:

  • Piperidine at C6 (compound ) introduces steric bulk, which may influence binding to biological targets.
  • Chlorine at C4 (compound ) could enhance electrophilic reactivity, aiding in cross-coupling reactions.

Sulfanyl-Containing Pyrimidine Derivatives

The sulfanyl (-S-) group in pyrimidines often contributes to hydrogen bonding and metal coordination. Notable examples include:

Compound Name Sulfanyl Group Substituent Molecular Formula Molecular Weight Physical/Chemical Properties Reference
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate Ethyl acetate via sulfanyl at C2 C₁₃H₁₃N₃O₂S 283.33 g/mol Planar pyrimidine-pyridine system (dihedral angle: 3.8°); weak C–H···O hydrogen bonds
4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine 4-Chlorophenyl at C4, methoxy at C5 C₁₆H₁₂ClN₃OS 329.80 g/mol Predicted density: 1.40 g/cm³; acidic pKa (-0.08)

Key Observations:

  • The sulfanyl group in compound facilitates intermolecular interactions, stabilizing crystal packing.

Biological Activity

4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. Its structure features a pyrimidine ring with a methyl group at the 4-position and a sulfanyl group at the 2-position, linked to a piperidine ring via an ethyl chain. This unique arrangement allows for diverse interactions with biological targets, making it an attractive candidate for pharmaceutical development.

  • Molecular Formula: C12_{12}H19_{19}N3_{3}S
  • Molecular Weight: 237.37 g/mol
  • CAS Number: 1592752-77-6

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Pyrimidine Ring Provides a planar structure conducive to π–π interactions.
Sulfanyl Group Enhances reactivity and potential interactions with biological molecules.
Piperidine Moiety May facilitate binding to neurotransmitter receptors.

Research indicates that 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine may interact with various biological targets, including:

  • Neurotransmitter Receptors: The piperidine component is likely to engage with receptors involved in neurological processes, potentially influencing pathways related to mood regulation and cognitive function.
  • Enzymatic Targets: The compound may inhibit or modulate enzymes involved in metabolic processes, contributing to its therapeutic potential in metabolic disorders.

Case Studies and Research Findings

  • Neuroprotective Effects:
    • A study demonstrated that derivatives of similar pyrimidine compounds exhibited neuroprotective properties in models of neurodegenerative diseases. These findings suggest that 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine could have similar effects due to its structural analogies.
  • Antimicrobial Activity:
    • Preliminary tests indicated that compounds with sulfanyl groups often show antimicrobial activity against various pathogens, hinting at the potential for 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine to be explored in this context.
  • Binding Affinity Studies:
    • In silico docking studies have suggested that the compound could exhibit significant binding affinity for specific receptors, which may lead to further exploration in drug design focused on neurological and metabolic conditions.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine compared to similar compounds:

CompoundBiological ActivityNotable Features
4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine Potential neuroprotective and antimicrobial effectsUnique sulfanyl-piperidine structure
Pyrimidine Derivative A NeuroprotectiveLacks sulfanyl group
Piperidine Derivative B AntimicrobialNo pyrimidine ring

Synthesis Pathway

The synthesis of 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine typically involves several key steps:

  • Formation of the Pyrimidine Ring: Utilizing appropriate precursors and reaction conditions.
  • Introduction of the Sulfanyl Group: Employing sulfanylation techniques.
  • Attachment of the Piperidine Moiety: Linking through an ethyl chain via nucleophilic substitution.

Optimizing these steps can enhance yield and purity, making it suitable for industrial applications.

Potential Applications

Given its biological activity, 4-Methyl-2-{[2-(piperidin-4-yl)ethyl]sulfanyl}pyrimidine has potential applications in:

  • Development of new pharmaceuticals targeting neurological disorders.
  • Formulation of antimicrobial agents.
  • Use as a scaffold for synthesizing novel compounds with tailored biological activities.

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